![molecular formula C10H18N2O B13180636 N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C10H18N2O. It is characterized by the presence of a cyclopropane ring and an aminocyclopentyl group, making it a compound of interest in various fields of research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with (3-aminocyclopentyl)methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of substituted cyclopropanecarboxamide derivatives.
科学的研究の応用
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
- N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide
- N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxylate
- N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxylamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a cyclopropane ring and an aminocyclopentyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9-4-1-7(5-9)6-12-10(13)8-2-3-8/h7-9H,1-6,11H2,(H,12,13) |
InChIキー |
IWUICSXSYNUKIL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NCC2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
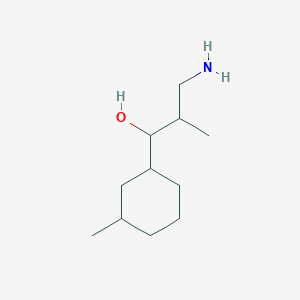
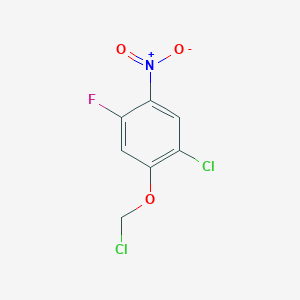
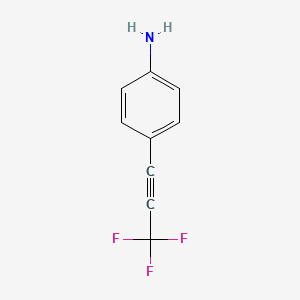
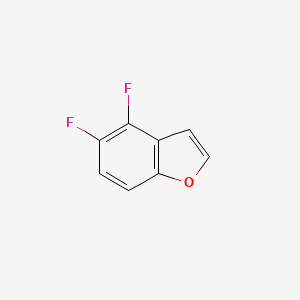

![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
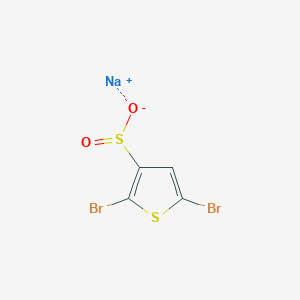

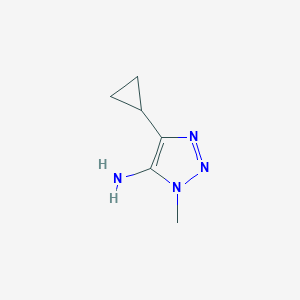

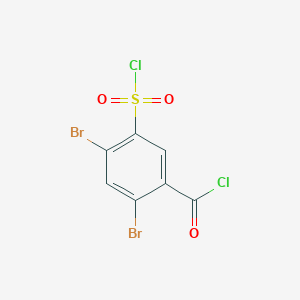
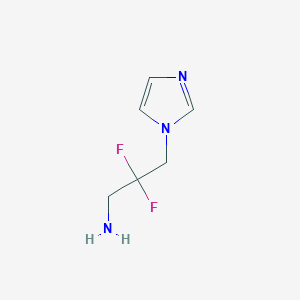
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
